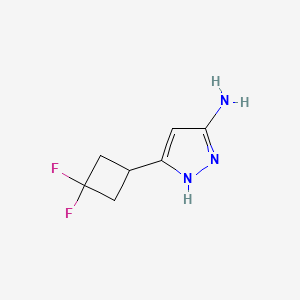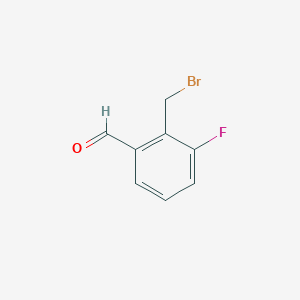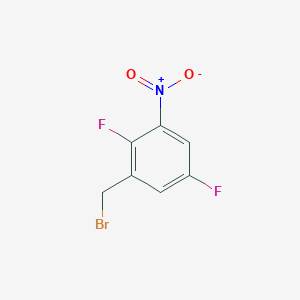
trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine
Vue d'ensemble
Description
“trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine” is a chemical compound. It is a derivative of cyclobutylamine, which is a type of organic compound that contains a cyclobutane substituted with an amino group . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that is widely used in organic chemistry for the formation of carbon-carbon bonds . The process involves the use of a palladium catalyst and a boron reagent, which can be prepared using various methods .Chemical Reactions Analysis
The chemical reactions involving “trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine” are likely to involve its amino group. For instance, it could participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . Other potential reactions could involve the removal of the Boc protecting group or reactions of the cyclobutane ring .Applications De Recherche Scientifique
Cyclobutane-Derived Diamines: Building Blocks for Drug Discovery
Cyclobutane diamines, including trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine, are recognized as sterically constrained diamine building blocks integral to drug discovery. The synthesis of Boc-monoprotected derivatives of these diamines has been established, using malonate alkylation chemistry for constructing the cyclobutane rings. The cyclobutane diamine derivatives exhibit unique conformational properties, making them valuable in the design of new pharmaceuticals (Radchenko et al., 2010).
Tubular Constructs from Bis-D- and L-Tripeptides
Trans (1R,2R)-diaminocyclohexane, a relative of trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine, has been utilized as a semirigid vicinal diamine for the development of tubular constructs from bis-D- and L-tripeptides. These constructs demonstrate intricate hydrogen-bonded helical structures, offering insights into the potential of these molecules in various applications, including material science and nanotechnology (Hanessian et al., 2008).
Enantioselective Access to β2 and β3-Amino Acids
The enantioselective lithiation of Boc-1,3-oxazinanes, related to trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine, offers a regio- and enantiodivergent pathway to β2- and β3-amino acids. This process is pivotal in the design of new pharmaceuticals and peptidomimetics, highlighting the versatility of such compounds in the synthesis of chiral building blocks (Lin et al., 2019).
Direct Amidation Using B(OCH2CF3)3
The compound B(OCH2CF3)3, utilized for the direct amidation of carboxylic acids with amines, including trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine, underscores the significance of such compounds in organic synthesis. The method demonstrates efficiency and low levels of racemization, essential for the synthesis of N-protected amino acids (Lanigan et al., 2013).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a related compound, “trans-3-(Boc-amino)cyclohexanemethanol”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for research on “trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine” and related compounds could involve further exploration of their synthesis, reactions, and potential applications . For instance, they could be used as intermediates in the synthesis of more complex organic compounds, or their reactivity could be explored in the context of new reaction methodologies .
Propriétés
IUPAC Name |
tert-butyl N-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOQMMIAHCCFN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)


![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)
![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)





![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)